2-Chloro-5-(trifluoromethyl)phenacyl bromide
Description
2-Chloro-5-(trifluoromethyl)phenacyl bromide: is an organic compound with the molecular formula C9H5BrClF3O and a molecular weight of 301.49 g/mol . It is also known by its IUPAC name, 2-bromo-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone . This compound is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Properties
IUPAC Name |
2-bromo-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTHTWZIUKRHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)phenacyl bromide can be achieved through various synthetic routes. One common method involves the bromination of 2-chloro-5-(trifluoromethyl)acetophenone using bromine in the presence of a suitable solvent . The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
2-Chloro-5-(trifluoromethyl)phenacyl bromide serves as an important intermediate in the synthesis of various pharmaceuticals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules .
Case Study: Synthesis of Bioactive Compounds
Research indicates that compounds similar to this compound can be used to develop inhibitors for various biological pathways. For instance, derivatives have been explored for their potential to inhibit soluble guanylate cyclase, which plays a role in vascular regulation . The synthesis of these derivatives often involves reactions with boronic acids under palladium catalysis, yielding products that exhibit significant biological activity.
Biological Research Applications
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition due to its reactive bromine atom. This property allows it to label proteins or inhibit specific enzymes, making it valuable in biochemical research . For example, its interaction with enzyme active sites can provide insights into the mechanisms of action for various drugs.
Potential in Drug Development
Research has shown that halogenated compounds like this compound often exhibit favorable interactions with biological membranes, suggesting potential applications in drug design . The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals and materials. These include polymers and agrochemicals that require specific chemical properties imparted by halogenated compounds .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which further diversify its chemical reactivity .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzyl bromide
- 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole
- (2-chloro-5-trifluoromethyl)phenylthiourea
- 2-chloro-5-(trifluoromethyl)benzenediazonium
- 2-Chloro-5-trifluoromethyl-benzenesulfonamide
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- (2-chloro-5-trifluoromethyl-phenyl)-phenyl-amine
- [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
- [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanamine
Uniqueness: 2-Chloro-5-(trifluoromethyl)phenacyl bromide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Biological Activity
2-Chloro-5-(trifluoromethyl)phenacyl bromide is a halogenated organic compound with significant potential in biological applications. This article explores its synthesis, biological activity, and implications in drug design, supported by various studies and data.
Chemical Structure : The compound has the molecular formula CHBrClFO, with a molecular weight of approximately 301.49 g/mol. It appears as a white crystalline solid with a melting point of 27-29 °C and a predicted boiling point of around 243.3 °C .
Synthesis Methods :
- Friedel-Crafts Acylation : The primary method involves the acylation of 2-chloro-5-(trifluoromethyl)toluene with bromoacetyl chloride.
- Purification Techniques : Standard methods such as recrystallization and chromatography are employed to purify the compound, with its structure confirmed through NMR and mass spectrometry .
Biological Activity
The biological activity of this compound has been inferred from studies on structurally similar compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a candidate for various biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of phenacyl bromide exhibit notable anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on BRAF V600E mutations and antiproliferative activity against MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines, with IC values as low as 0.16 μM .
| Compound | Cell Line | IC Value |
|---|---|---|
| This compound derivative | MCF-7 | 0.16 μM |
| This compound derivative | WM266.4 | 0.12 μM |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored. For example, derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves interaction with enzyme active sites or cellular membranes, which can lead to disruption of critical cellular functions . The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Case Studies
- Neural Thermoprotection : A study highlighted the use of a derivative for neural thermoprotection against heat stroke by inhibiting the PKG pathway, showcasing its versatility beyond traditional anticancer applications .
- Synthetic Pathways : Research on synthetic pathways involving phenacyl bromide derivatives has led to the development of novel compounds with enhanced biological activities, further supporting the utility of halogenated structures in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-5-(trifluoromethyl)phenacyl bromide in laboratory settings?
- Methodological Answer : The compound can be synthesized via halogenation or substitution reactions. For example, microwave-assisted esterification (as demonstrated for phenacyl bromide derivatives) reduces reaction times and improves yields. Using microwave irradiation (e.g., 300–500 W for 10–30 minutes) with thionyl chloride as a halogenating agent in dichloromethane (DCM) and catalytic dimethylformamide (DMF) is effective . Alternatively, refluxing with thionyl chloride in benzene under controlled conditions (4 hours, 80°C) produces acyl chlorides, which can be brominated further .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR with CSGT or GIAO methods to confirm structure and substituent positions .
- HPLC/UHPLC : Employ Purospher STAR columns for purity analysis, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve trifluoromethyl and chloro substituents .
- Mass Spectrometry : High-resolution MS (exact mass: 271.955896) validates molecular composition .
- Thermal Analysis : Determine melting points (32–34°C) and decomposition temperatures via DSC .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic pyrolysis products (e.g., HBr gas) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to its skin corrosion (Category 1B) and respiratory irritation (H335) risks .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and bases .
- Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can computational chemistry methods aid in optimizing reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Perform B3LYP/6-311+G(2d,p) simulations to predict reaction pathways and transition states. Compare Mulliken charges and frontier molecular orbitals (FMOs) to identify reactive sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic regions to design regioselective substitutions (e.g., bromination at the phenacyl position) .
- NMR Prediction : Validate experimental spectra using GIAO-calculated chemical shifts (δ ppm) .
Q. How can researchers address discrepancies in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction time, temperature, and solvent polarity. For example, ultrasound-assisted reactions (20–40 kHz, 30–60 minutes) enhance mixing and reduce side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) to improve halogenation efficiency .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry .
Q. What are the ecological considerations for disposing of this compound?
- Methodological Answer :
- Biodegradability : Although persistence data are unavailable, assume low degradability due to the stable C-F and C-Cl bonds. Avoid aqueous discharge; instead, incinerate at >1,000°C with scrubbers to neutralize HBr emissions .
- Bioaccumulation Potential : Estimate log (e.g., ~2.75) to assess lipid solubility and recommend containment protocols .
Q. How can this compound be utilized in drug design or pharmacological studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the trifluoromethyl group to enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Prodrug Synthesis : Couple via ester linkages to improve bioavailability, using microwave-assisted esterification with carboxylic acids .
- Antimicrobial Screening : Test against Gram-negative bacteria (e.g., E. coli) by incorporating into heterocyclic scaffolds (e.g., piperazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
